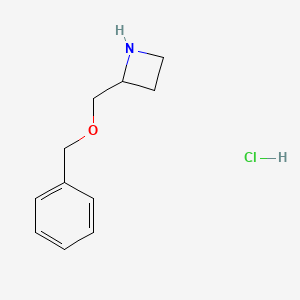
2-((Benzyloxy)methyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzyloxy)methyl)azetidine hydrochloride:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)azetidine hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with an azetidine derivative under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Benzyloxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azetidine ring forms more stable amines.
Substitution: Substitution reactions yield various functionalized azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((Benzyloxy)methyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive or anticancer agent.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 2-((Benzyloxy)methyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and benzyloxy group. The ring strain in the azetidine facilitates nucleophilic attack, leading to bond cleavage and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyloxy group.
2-Azetidinone: A lactam derivative of azetidine, known for its stability and use in β-lactam antibiotics.
N-Benzylazetidine: Similar to 2-((Benzyloxy)methyl)azetidine but with a direct benzyl group instead of a benzyloxy group.
Uniqueness
The combination of the azetidine ring and benzyloxy group provides a versatile scaffold for various chemical and biological studies .
Eigenschaften
CAS-Nummer |
1956365-49-3 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H |
InChI-Schlüssel |
GBTOUDGMFQWPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1COCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




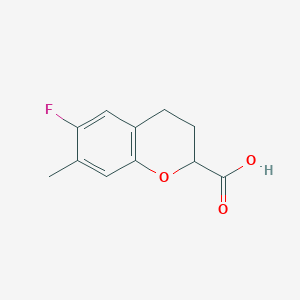

![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
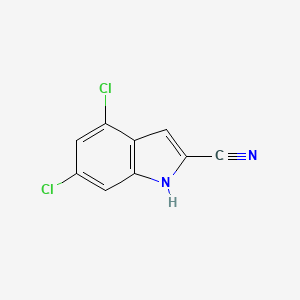

![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

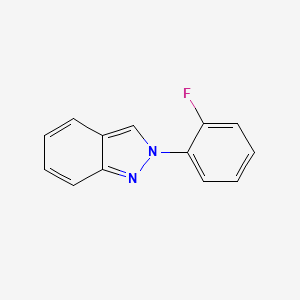
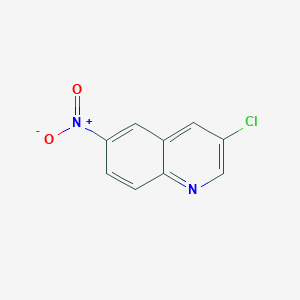

![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)
